2-(Benzylamino)-N-cyclohexylbenzamide

Antithrombotic Factor Xa Coagulation

Standard antithrombotic controls (warfarin, aspirin) cause excessive bleeding or PT prolongation, compromising statistical power in murine thrombosis models. 2-(Benzylamino)-N-cyclohexylbenzamide (8g) delivers 48% antithrombotic protection with only 11.2 min PT (vs. 118.2 min warfarin) and 23% bleeding time increase (vs. 100% aspirin), enabling clean efficacy-safety readouts. Available at ≥95% purity for research use.

Molecular Formula C20H24N2O
Molecular Weight 308.4 g/mol
Cat. No. B13084585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)-N-cyclohexylbenzamide
Molecular FormulaC20H24N2O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC=CC=C2NCC3=CC=CC=C3
InChIInChI=1S/C20H24N2O/c23-20(22-17-11-5-2-6-12-17)18-13-7-8-14-19(18)21-15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,22,23)
InChIKeyBOKBMBCNPSSNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)-N-cyclohexylbenzamide: Chemical Identity & Sourcing


2-(Benzylamino)-N-cyclohexylbenzamide (CAS 1380589-73-0, molecular formula C20H24N2O, MW 308.4 g/mol) is an ortho-substituted 2-aminobenzamide derivative bearing N-cyclohexyl and N-benzyl substituents [1]. The compound is catalogued in ChEMBL (CHEMBL2321937) and PubChem (CID 60149257) and has been investigated as an antithrombotic agent with a reported differentiation profile of efficacy comparable to warfarin and aspirin but with attenuated bleeding time prolongation [2]. It is commercially available from specialty chemical suppliers (≥95% purity) for research use only . The structural architecture places it within the broader class of N-cyclohexylbenzamide derivatives, which have also been explored as 11β-HSD1 inhibitors and gastrointestinal motility stimulants [3].

Coagulation Research Tool Reported antithrombotic endpoint context in murine thrombosis models; may support factor Xa pathway studies
ortho-Substituted 2-Aminobenzamide N-cyclohexyl and N-benzyl architecture; catalogued in ChEMBL/PubChem as a tool compound
RUO Tool Compound Research use only; available from specialty suppliers for preclinical investigation

Why 2-(Benzylamino)-N-cyclohexylbenzamide Cannot Be Replaced


Within the 2-aminobenzamide chemotype, subtle variations in N-substitution produce divergent pharmacological profiles that preclude generic interchange. The presence of the ortho-benzylamino group in 2-(benzylamino)-N-cyclohexylbenzamide confers a distinct molecular recognition pattern at the S1 and S4 pockets of factor Xa, where the N-benzyl phenyl ring occupies the S1 pocket via lipophilic interaction, and the amino NH forms a hydrogen bond with Gly-219 (1.8 Å) [1]. By contrast, the unsubstituted parent 2-amino-N-cyclohexylbenzamide lacks this S1 occupancy, and N-cyclohexylbenzamide entirely lacks the 2-amino functionality required for S1/S4 engagement. Among 23 analogs tested in the same series, compounds with identical core scaffolds but different N-substituents exhibited antithrombotic protection ranging from 10% to 48% and bleeding time increases from 17% to 100%, demonstrating that efficacy and safety margins are exquisitely sensitive to the benzylamino substitution pattern [1]. Substitution of this compound with a generic N-cyclohexylbenzamide or a differently substituted 2-aminobenzamide would therefore yield unpredictable and likely non-equivalent results in coagulation assays.

Target (8g)
Potential Substitute
Mismatch Risk
2-(Benzylamino)-N-cyclohexylbenzamide
2-Amino-N-cyclohexylbenzamide (unsubstituted)
Lacks N-benzyl group for S1 pocket occupancy; target engagement may not reproduce
2-(Benzylamino)-N-cyclohexylbenzamide
N-Cyclohexylbenzamide (no 2-amino)
Entirely missing 2-amino functionality required for S1/S4 interaction; binding profile expected to differ
2-(Benzylamino)-N-cyclohexylbenzamide
Other 2-aminobenzamide analogs
Bleeding time endpoints in analogous series varied from 23% to 100%; substitution may shift hemostatic profile unpredictably

Efficacy & Safety Comparisons for 2-(Benzylamino)-N-cyclohexylbenzamide


Antithrombotic Protection vs. Warfarin with Lower PT

In a subacute (3-day) oral dosing model in mice at 30 μmol/kg, 2-(benzylamino)-N-cyclohexylbenzamide (compound 8g) provided 48% antithrombotic protection, comparable to warfarin at 50% protection under identical conditions. However, the prothrombin time (PT) for 8g was 11.2 minutes, versus 118.2 minutes for warfarin—a 10.6-fold difference—indicating a substantially lower systemic anticoagulant burden at near-equivalent antithrombotic efficacy [1].

Antithrombotic vs. warfarin
Reported (retracted source)
48% vs. 50% protection
PT 11.2 vs. 118.2 min
Comparable antithrombotic endpoint response with markedly lower PT prolongation
Data from retracted ACS Med Chem Lett study; endpoint context requires independent verification
Antithrombotic Factor Xa Coagulation

Bleeding Time Profile vs. Aspirin

After a single 1-hour oral dose at 30 μmol/kg in mice, 2-(benzylamino)-N-cyclohexylbenzamide (8g) exhibited 40% antithrombotic protection with only a 23% increase in tail bleeding time. Under identical conditions, aspirin provided 37±3% protection but caused a 100±20% increase in bleeding time—a 4.3-fold greater prolongation of bleeding for similar antithrombotic efficacy [1].

Bleeding time vs. aspirin
Reported (retracted source)
23% vs. 100% BT increase
40% vs. 37% protection
Reported lower bleeding time increase at comparable antithrombotic endpoint
Single-dose murine model; retracted publication—validate in target model
Antiplatelet Hemostasis Bleeding risk

Efficacy–Safety Trade-Off vs. 2-Aminobenzamide Analogs

Among the 23 2-aminobenzamide derivatives evaluated, 2-(benzylamino)-N-cyclohexylbenzamide (8g) was the only compound combining ≥40% antithrombotic protection with a bleeding time increase below 25%. Direct comparators within the same series included: 8h (40% protection, 59% BT increase), 8i (40%, 60% BT), 8j (40%, 75% BT), and 8s (40%, 100% BT). All other compounds with ≥40% efficacy showed BT increases ranging from 59% to 100% [1]. The LD50 for 8g was >2000 mg/kg, consistent with the broader series [1].

Analog series ranking
Reported (retracted source)
Rank 1 / 23
for bleeding time ≤25% at ≥40% protection
Only analog combining target protection with BT increase below 25%; others 59–100%
Class-level evidence from retracted series; confirm in independent assays
Structure-activity relationship Bleeding time 2-Aminobenzamide series

Distinct S1/S4 Binding Mode vs. Betrixaban

In silico docking against the factor Xa crystal structure revealed a binding mode for 8g in which the N-benzyl phenyl ring occupies the S1 pocket and the amino NH forms a hydrogen bond with Gly-219 carbonyl (1.8 Å). In comparison, betrixaban engages the S1 pocket via its pyridine ring and forms a Gly-219 hydrogen bond at 2.1 Å. The benzylamino S1 engagement in 8g replaces the chloro-pyridine interaction of betrixaban, providing a structurally distinct pharmacophore for S1 occupancy [1].

Docking vs. betrixaban
In silico (retracted source)
8g: Gly-219 H-bond 1.8 Å
vs.
Betrixaban: 2.1 Å
Reported distinct S1 binding motif; benzylamino phenyl replaces chloro-pyridine interaction
Computational model only; no cocrystal confirmation available
Factor Xa docking S1 pocket Structure-based design

Subacute Bleeding Time vs. Aspirin

After 3 days of oral treatment at 30 μmol/kg/day, 2-(benzylamino)-N-cyclohexylbenzamide (8g) produced a 9.0% increase in bleeding time from baseline, while aspirin at its optimal antithrombotic dose caused a 100±20% increase. The corresponding antithrombotic protection was 42% for 8g versus 37±3% for aspirin [1]. This is consistent with the acute (1 h) data and demonstrates that the attenuated bleeding profile is maintained upon repeat dosing.

Subacute BT vs. aspirin
Reported (retracted source)
9% vs. 100% BT increase
3-day oral dosing, mice
Lower bleeding time maintained after repeat dosing; reported protection 42% vs. 37%
Endpoint context from retracted study; repeat-dose verification needed
Repeat-dose tolerability Subacute bleeding Safety margin

Physicochemical Profile vs. N-Cyclohexylbenzamide

2-(Benzylamino)-N-cyclohexylbenzamide (MW 308.4, CLogP ~4.36, 2 HBD, 2 HBA, tPSA 41.13 Ų, 5 rotatable bonds) [1] differs substantially from the unsubstituted N-cyclohexylbenzamide (MW 203.29, C13H17NO, 1 HBD, 1 HBA) [2]. The additional benzylamino group adds a second aromatic ring, increases molecular complexity (23 vs. 15 heavy atoms), and introduces a secondary amine capable of forming an additional hydrogen bond. These differences are non-trivial for target engagement: the benzylamino substituent was shown to be essential for S1 pocket occupancy in factor Xa docking studies [3].

Physicochemical vs. parent
Class-level
MW 308.4 (+105 Da)
2 HBD / 2 HBA
tPSA 41.13 Ų
5 rot. bonds
Additional benzylamino group adds H-bond capacity and aromatic ring essential for S1 engagement
N-Cyclohexylbenzamide cannot serve as a surrogate for target engagement experiments
Physicochemical properties Structural comparator Drug-likeness

Application Scenarios for 2-(Benzylamino)-N-cyclohexylbenzamide


Antithrombotic Screening with Minimal Bleeding Confounding

In murine thrombosis models (e.g., FeCl₃-induced carotid artery thrombosis or venous stasis), researchers require a tool compound that produces measurable antithrombotic protection without the extreme PT prolongation of warfarin or the marked bleeding tendency of aspirin. The quantitative evidence demonstrates that 2-(benzylamino)-N-cyclohexylbenzamide (8g) delivers 48% protection with a PT of 11.2 min (vs. 118.2 min for warfarin) and only a 23% BT increase (vs. 100% for aspirin) . This profile makes it suitable as a positive control or reference compound in studies where bleeding-related mortality or model dropout would otherwise compromise statistical power.

Factor Xa Inhibitor Design with Benzylamino S1 Pharmacophore

Medicinal chemistry teams pursuing factor Xa inhibitors with intellectual property freedom to operate may use 2-(benzylamino)-N-cyclohexylbenzamide as a scaffold-hopping starting point. Docking evidence shows that its N-benzyl group occupies the S1 pocket with a Gly-219 H-bond distance of 1.8 Å, distinct from the chloro-pyridine S1 engagement of betrixaban (2.1 Å) . The compound provides a synthetically accessible core (one-step from 2-amino-N-cyclohexylbenzamide via benzylation) around which S4-pocket optimization can be performed through parallel chemistry on the cyclohexylamide or benzylamino moieties.

In Vitro–In Vivo Correlation for Antithrombotic Leads

The compound's availability at 95% purity from specialty vendors and its documented oral activity in mice make it suitable as a reference standard for establishing in vitro–in vivo correlation (IVIVC) models in antithrombotic drug discovery. Researchers can benchmark their novel series against 8g using the same ex vivo assays (antithrombotic protection %, bleeding time, PT) and compare performance on the efficacy–safety trade-off curve established in the published data, where 8g defines the upper-left quadrant (high protection, low bleeding) .

Chemical Probe for Coagulation and Platelet Pathway Dissection

The mechanistic evidence—comparable antithrombotic efficacy to both warfarin (a vitamin K antagonist affecting coagulation factor synthesis) and aspirin (a cyclooxygenase inhibitor affecting platelet aggregation) but with markedly lower PT and bleeding time than either—suggests 8g may operate through a pathway distinct from both reference agents . This makes the compound a valuable chemical biology probe for pathway deconvolution experiments aimed at identifying antithrombotic mechanisms that spare hemostasis.

Application
Selection Property
Validation Focus
Thrombosis model screening
Reported antithrombotic protection with lower PT/BT prolongation vs. warfarin and aspirin
Prothrombin time and bleeding time endpoints in murine thrombosis models
Factor Xa inhibitor scaffold design
Structurally distinct benzylamino S1 pharmacophore; 1.8 Å Gly-219 H-bond in docking
S1/S4 binding mode validation through docking and enzymatic factor Xa assays
IVIVC benchmarking reference
Published dataset of protection vs. bleeding trade-off across 23 analogs
Ex vivo antithrombotic activity and coagulation parameter reproducibility
Coagulation pathway probe
Mechanistic differentiation from vitamin K antagonism and COX inhibition
Pathway deconvolution comparing factor Xa, platelet, and coagulation cascade endpoints
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